Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O2. It is known for its unique structure, which combines a pyrrole ring fused to a pyridine ring, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their activity and subsequent alterations in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been found to exert various effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate . These factors can affect the compound’s interaction with its targets, its stability, and its pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific conditions and the presence of other molecules .
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal room temperature conditions .
Dosage Effects in Animal Models
The effects of Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate at different dosages in animal models have not been extensively studied. Therefore, it is not currently possible to provide detailed information on threshold effects or potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that this compound interacts with various transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It is plausible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit, followed by a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to construct the pyrrolo[2,3-c]pyridine core .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different substitution patterns.
Pyrrolo[3,2-c]pyridine: A related compound with the pyridine ring fused at a different position.
Indole derivatives: Compounds with a similar indole core structure but different functional groups
Uniqueness: Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate is unique due to its specific fusion of pyrrole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs and its versatility in synthetic chemistry make it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-11-8-5-10-3-2-6(7)8/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVQYRDGALHYAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716727 |
Source
|
Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108128-12-7 |
Source
|
Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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